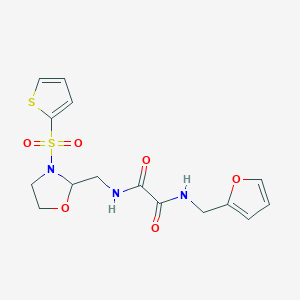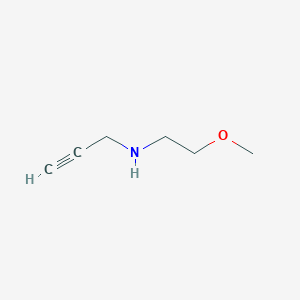![molecular formula C20H17F3N2O2S B2930594 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 301176-65-8](/img/structure/B2930594.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring system containing a sulfur atom and a nitrogen atom . This compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole compounds are generally synthesized from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . Trifluoromethylpyridines, which share some structural similarities with your compound, are synthesized from 2,5-CTF or 2,3,5-DCTF derived from 3-picoline .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The trifluoromethyl group in this compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The biological activities of trifluoromethyl-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Physical And Chemical Properties Analysis
The thiazole ring in this compound, due to its aromaticity, has many reactive positions . The trifluoromethyl group in this compound contributes to the unique physicochemical properties of the fluorine atom .
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives, such as the one , have been identified as promising scaffolds in medicinal chemistry, particularly in anticancer drug discovery . They are part of a class of heterocyclic compounds known for their broad pharmacological spectrum, including potent and selective inhibitory activity against a wide range of human cancerous cell lines. This compound could be investigated for its efficacy in inhibiting tumor growth and proliferation.
Antimicrobial Properties
The thiazole core is also associated with antimicrobial activity . Research could explore the potential of this compound as an antimicrobial agent against various bacterial and fungal pathogens. Its efficacy could be compared with existing antimicrobial agents to determine its potential as a new class of antibiotics.
Antiviral Applications
Compounds with a thiazole moiety have shown antiviral properties . This compound could be synthesized and tested against different viruses to assess its potential as an antiviral drug. It could be particularly relevant in the search for treatments against emerging viral infections.
Anti-inflammatory Potential
The anti-inflammatory activity of thiazole derivatives is another area of interest . This compound could be evaluated for its ability to reduce inflammation in various disease models, potentially leading to new treatments for inflammatory diseases.
Enzyme Inhibition
Thiazole derivatives have been documented to act as enzyme inhibitors . This compound could be studied to understand its interaction with specific enzymes, which could lead to the development of new drugs that target those enzymes.
Material Science Applications
The presence of the trifluoromethyl group in this compound suggests potential applications in material science . Its properties could be harnessed in the development of new materials with unique characteristics, such as increased resistance to degradation or special electronic properties.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-13-5-7-14(8-6-13)9-17-11-24-19(28-17)25-18(26)12-27-16-4-2-3-15(10-16)20(21,22)23/h2-8,10-11H,9,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOZSNJEUYXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2930511.png)
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)


